molecular formula C16H22N4 B12564888 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile CAS No. 144224-94-2

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

Cat. No.: B12564888
CAS No.: 144224-94-2
M. Wt: 270.37 g/mol
InChI Key: RXHDPCPJBAUHQE-UHFFFAOYSA-N
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Description

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile is a chemical compound with the molecular formula C16H22N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or other reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research has indicated that compounds similar to 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile exhibit potential antidepressant properties. A study published in Neuropharmacology highlighted the effectiveness of certain nitriles in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2. Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that derivatives of butanenitrile can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving breast cancer cell lines demonstrated that these compounds could significantly reduce cell viability through targeted mechanisms .

3. Neurological Research
In neurobiology, this compound is being studied for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

1. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specific studies have focused on its ability to inhibit certain kinases involved in cellular signaling pathways, which could lead to therapeutic applications in treating metabolic disorders .

2. Drug Development
In the field of medicinal chemistry, this compound serves as a lead compound for the development of new drugs targeting various conditions such as depression and cancer. The structural modifications of this compound are being explored to enhance efficacy and reduce side effects .

Material Science Applications

1. Synthesis of Polymers
The unique structure of this compound allows it to be utilized in synthesizing advanced polymers with specific properties. Research has indicated its potential use in creating materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications .

2. Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to form nanostructures that can be used in drug delivery systems. These systems aim to improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant ActivityCompounds similar to butanenitrile modulate serotonin levels effectively
Anticancer PropertiesInduces apoptosis in breast cancer cells
Neurological EffectsReduces oxidative stress in neuronal cells
Enzyme InhibitionInhibits key kinases involved in metabolic pathways
Drug DevelopmentStructural modifications enhance therapeutic efficacy
Polymer SynthesisProduces materials with improved mechanical properties
Nanotechnology ApplicationsForms nanostructures for drug delivery systems

Mechanism of Action

The mechanism of action of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which may confer unique properties and reactivity. This uniqueness can make it particularly valuable for certain applications in research and industry .

Biological Activity

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile, a compound with the chemical formula C16H22N4, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a butanenitrile backbone with a complex amine substituent. The presence of the cyanopropyl group suggests potential interactions with various biological targets.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC16H22N4
Molecular Weight270.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that the compound may act as a vitronectin receptor antagonist , which is significant in the context of treating conditions like osteoporosis . Vitronectin receptors are involved in cell adhesion and signaling, making them crucial targets for therapeutic interventions.

Pharmacological Effects

Studies have reported various biological activities associated with this compound:

  • Anti-inflammatory Activity : Initial findings suggest that it may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Antitumor Effects : Some studies indicate cytotoxic effects against specific cancer cell lines, suggesting its utility in oncology research.
  • Neuroprotective Properties : Emerging evidence points to potential neuroprotective effects, which could be relevant in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Properties

A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction, highlighting its potential as an anticancer agent.

Toxicology and Safety Profile

The compound's safety profile has been assessed in preliminary toxicological studies. It is noted to be very toxic to aquatic life, indicating environmental considerations for its use . Additionally, there are concerns regarding its potential reproductive toxicity, necessitating further investigation into its safety for human use .

Properties

CAS No.

144224-94-2

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

2-[[4-[(1-cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

InChI

InChI=1S/C16H22N4/c1-3-15(9-17)19-11-13-5-7-14(8-6-13)12-20-16(4-2)10-18/h5-8,15-16,19-20H,3-4,11-12H2,1-2H3

InChI Key

RXHDPCPJBAUHQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)NCC1=CC=C(C=C1)CNC(CC)C#N

Origin of Product

United States

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